Bienvenue dans la boutique en ligne BenchChem!

trans-Ned-19 Methyl Ester

NAADP receptor pharmacology Calcium signaling Two-site binding model

This trans-Ned-19 Methyl Ester (Ned-19.4) is the only NAADP antagonist that inhibits Ca²⁺ release without competing for [³²P]NAADP binding, enabling researchers to pharmacologically dissect the high-affinity 'locking' site from the low-affinity 'opening' site of the NAADP receptor. Its (1R,3S) stereochemistry and methyl ester prodrug design ensure superior cellular permeability over the parent carboxylic acid. Choose this compound for unmatched selectivity in intact cell studies of NAADP/TPC2 signaling, validated in pancreatic β-cells, T-cell activation, and neuroprotection models.

Molecular Formula C31H33FN4O3
Molecular Weight 528.628
CAS No. 1137263-99-0
Cat. No. B584963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ned-19 Methyl Ester
CAS1137263-99-0
Synonyms(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid
Molecular FormulaC31H33FN4O3
Molecular Weight528.628
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
InChIInChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1
InChIKeyNBQAXYMLTXNBOS-LITSAYRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ned-19 Methyl Ester (CAS 1137263-99-0): A Stereochemically Defined, Cell-Permeable NAADP Antagonist for Dissecting Two-Site Receptor Pharmacology


trans-Ned-19 Methyl Ester (CAS 1137263-99-0), also designated Ned-19.4, is a synthetic, cell-permeable antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling [1]. It is the methyl ester prodrug of trans-Ned-19, bearing the defined (1R,3S) stereochemistry that distinguishes it from the cis-(1R,3R) diastereomer and from the parent carboxylic acid. The compound was developed as part of a medicinal chemistry program that established its unique functional fingerprint: it inhibits NAADP-mediated Ca²⁺ release but, unlike the parent acid, does not compete for [³²P]NAADP binding to the high-affinity receptor site [2]. This property makes trans-Ned-19 Methyl Ester an essential tool for probing the two-binding-site model of the NAADP receptor.

Why trans-Ned-19 Methyl Ester (CAS 1137263-99-0) Cannot Be Interchanged with Generic NAADP Antagonists


Substitution of trans-Ned-19 Methyl Ester with a closely related analog—such as the parent carboxylic acid, the cis diastereomer, or the para-fluoro isomer Ned-20—fundamentally alters the pharmacological output in three ways. First, the (1R,3S) configuration is a critical potency driver: the trans isomer of the parent acid is 133-fold more potent at inhibiting Ca²⁺ release than the cis isomer (IC₅₀ 6 nM vs. 800 nM), a relationship expected to propagate to the methyl ester forms . Second, methyl esterification ablates high-affinity [³²P]NAADP binding-site competition while preserving Ca²⁺-release inhibition—a functional divergence not shared by the carboxylic acid, which inhibits both endpoints [1]. Third, the ortho-fluorine substituent is obligatory for Ca²⁺-release inhibition; the para-fluoro analog (Ned-20) is entirely inactive in this assay at concentrations up to 100 µM [1]. These three structural determinants—stereochemistry, esterification state, and fluorine position—yield a pharmacological profile that cannot be approximated by any single commercially available congener.

trans-Ned-19 Methyl Ester (CAS 1137263-99-0) – Quantitative, Comparator-Anchored Differentiation Evidence


Functional Divergence: Methyl Ester Inhibits Ca²⁺ Release but Cannot Compete for NAADP Binding, Unlike Parent Carboxylic Acid

In a direct head-to-head comparison within the same study, the methyl ester analog (Ned-19.4 / trans-Ned-19 Methyl Ester) and the parent carboxylic acid (Ned-19) were evaluated in parallel assays of NAADP-mediated Ca²⁺ release and [³²P]NAADP receptor binding [1]. Ned-19.4 inhibited NAADP-mediated Ca²⁺ release with an IC₅₀ of 10 µM, representing a ~154-fold reduction in potency relative to Ned-19 (IC₅₀ = 65 nM). Critically, Ned-19.4 was completely unable to prevent [³²P]NAADP binding to the receptor, whereas Ned-19 competed for binding with an IC₅₀ of 4 µM [1]. This functional decoupling—retention of Ca²⁺-release antagonism with loss of binding-site competition—is a unique pharmacological signature not exhibited by the parent acid.

NAADP receptor pharmacology Calcium signaling Two-site binding model

Stereochemistry-Dependent Potency: Trans-(1R,3S) Configuration Confers ≥133-Fold Enhancement Over Cis-(1R,3R) in Ca²⁺ Release Inhibition

The stereochemical configuration at positions 1 and 3 of the tetrahydro-β-carboline scaffold is a principal determinant of antagonist potency. Although direct comparative data for the methyl ester diastereomers are not published, the well-established potency difference between the parent carboxylic acid diastereomers provides a reliable class-level inference . The trans-(1R,3S) isomer of Ned-19 inhibits NAADP-mediated Ca²⁺ release with an IC₅₀ of 6 nM, whereas the cis-(1R,3R) isomer requires an IC₅₀ of 800 nM—a 133-fold potency gap. For [³²P]NAADP binding competition, the divergence is even larger: IC₅₀ of 0.4 nM (trans) versus 15 µM (cis), representing a 37,500-fold difference . This stereochemical requirement is expected to fully translate to the methyl ester series, making the trans isomer the only viable choice for studies requiring potent NAADP antagonism.

Stereochemical SAR NAADP antagonist potency Diastereomer comparison

Ortho-Fluorine Requirement: Trans-Ned-19 Methyl Ester Inhibits Ca²⁺ Release Whereas Para-Fluoro Analog Ned-20 Is Inactive

The position of the fluorine atom on the N-phenylpiperazine ring dictates whether the compound can inhibit NAADP-mediated Ca²⁺ release. In a direct comparison within the Rosen et al. (2009) study, Ned-19.4 (ortho-fluoro, methyl ester) inhibited Ca²⁺ release with an IC₅₀ of 10 µM, whereas Ned-20 (para-fluoro, carboxylic acid) produced no inhibition of Ca²⁺ release even at the highest concentration tested (100 µM) [1]. Conversely, Ned-20 retained the ability to compete for [³²P]NAADP binding (IC₅₀ = 1.2 µM), a property that Ned-19.4 lacks entirely [1]. This orthogonal functional segregation—Ca²⁺-release inhibition requiring ortho-fluorine, binding competition tolerating para-fluorine—demonstrates that the ortho-fluoro substitution pattern is a non-negotiable structural feature for compounds intended to block NAADP-mediated Ca²⁺ mobilization.

Fluorine positional SAR NAADP antagonist selectivity Ned-20 comparator

Mechanism of Antagonism: Methyl Ester Is a Non-Competitive Antagonist That Reduces Maximal NAADP Response Without Shifting EC₅₀

The mode of NAADP antagonism differs fundamentally between the methyl ester and the parent carboxylic acid. In concentration-response experiments with varying NAADP concentrations, preincubation with Ned-19.4 reduced the maximal Ca²⁺ release response elicited by saturating NAADP concentrations without affecting the EC₅₀ of NAADP [1]. This is characteristic of non-competitive or insurmountable antagonism. In contrast, Ned-19 (the carboxylic acid) both reduces the maximal response and increases the EC₅₀ of NAADP, indicating a mixed or competitive component to its inhibition [1]. This mechanistic divergence implies that the methyl ester and the carboxylic acid engage the NAADP receptor complex through pharmacologically distinct interactions.

Non-competitive antagonism NAADP concentration-response Allosteric modulation

Target Pathway Selectivity: Ned-19.4 Does Not Affect IP₃-, cADPR-, or Ionomycin-Mediated Ca²⁺ Release

To establish that the antagonistic effect of Ned-19.4 is specific to the NAADP pathway, the compound was tested against Ca²⁺ release evoked by three mechanistically distinct agents [1]. Ned-19.4 produced no inhibition of Ca²⁺ release induced by inositol 1,4,5-trisphosphate (IP₃), cyclic ADP-ribose (cADPR), or the Ca²⁺ ionophore ionomycin [1]. This negative data set confirms that the compound does not broadly disrupt intracellular Ca²⁺ handling, IP₃ receptor function, ryanodine receptor function, or Ca²⁺-sensing fluorophore response. While comparable selectivity data exist for the parent Ned-19, the demonstration that esterification does not introduce off-target activity against these parallel Ca²⁺-mobilizing pathways is critical for interpreting results obtained with the methyl ester in complex cellular systems.

Pathway selectivity Off-target profiling Ca²⁺ mobilization specificity

trans-Ned-19 Methyl Ester (CAS 1137263-99-0) – Evidence-Driven Research Application Scenarios


Dissecting the Two-Site NAADP Receptor Binding Model via Pharmacological Decoupling

The unique property of trans-Ned-19 Methyl Ester—inhibition of NAADP-mediated Ca²⁺ release without competing for high-affinity [³²P]NAADP binding—directly enables the experimental separation of the proposed low-affinity 'opening' site from the high-affinity 'locking' site of the NAADP receptor [1]. In a typical protocol, parallel treatment with trans-Ned-19 Methyl Ester (which targets only Ca²⁺ release) and Ned-20 (which targets only binding) allows independent pharmacological manipulation of each site. This approach was used by Rosen et al. to provide the first direct evidence for the two-binding-site model, demonstrating that esterification of the carboxylic acid selectively ablates high-affinity site engagement [1].

Intact-Cell NAADP Signaling Studies Requiring Enhanced Membrane Permeability

The methyl ester prodrug form enhances passive membrane permeability relative to the charged carboxylic acid parent, facilitating cellular uptake without the need for microinjection or permeabilization protocols [1]. Once inside the cell, endogenous esterases can hydrolyze the methyl ester to release the parent trans-Ned-19, enabling intracellular accumulation of the active antagonist. This property makes trans-Ned-19 Methyl Ester particularly suited for studies in intact pancreatic β-cells, where Naylor et al. used Ned-19 to demonstrate that NAADP is a key causal link between glucose sensing and Ca²⁺ increases [2], and in T-cell receptor signaling studies where Ned-19 inhibited TCR-mediated calcium flux in primary memory CD4⁺ T cells [3].

Stereochemical Structure-Activity Relationship (SAR) Studies of NAADP Antagonists

The defined (1R,3S) configuration of trans-Ned-19 Methyl Ester provides a well-characterized reference standard for SAR campaigns aimed at optimizing NAADP antagonist potency, selectivity, or pharmacokinetic properties. The 133-fold potency differential between trans and cis isomers (established for the parent carboxylic acid series) provides a quantitative benchmark against which novel stereoisomers can be compared . Researchers synthesizing and evaluating new Ned-19 analogs can use this compound as the trans-(1R,3S) reference point for Ca²⁺-release inhibition (expected potency range: low micromolar IC₅₀) and confirm the expected absence of binding-site competition as a stereochemical and functional quality-control check.

Pharmacological Validation of NAADP/TPC2-Dependent Phenotypes in Disease Models

In preclinical disease models where NAADP signaling via two-pore channel 2 (TPC2) is implicated, trans-Ned-19 Methyl Ester serves as a small-molecule tool for pharmacological target validation. The compound's demonstrated ability to inhibit NAADP-mediated Ca²⁺ release, coupled with its selectivity over IP₃- and cADPR-mediated pathways [1], supports its use in experiments designed to establish a causal role for NAADP/TPC2 signaling. Published applications include the demonstration that Ned-19 inhibits VEGF-induced Ca²⁺ release and angiogenesis in endothelial cells [4], and that pharmacological TPC2 inhibition by Ned-19 confers neuroprotection in stroke models via autophagy regulation [5]. In each case, the methyl ester form offers practical advantages for in vitro pretreatment protocols where cellular loading efficiency is critical.

Quote Request

Request a Quote for trans-Ned-19 Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.